3-Ethenylperylene

Overview

Description

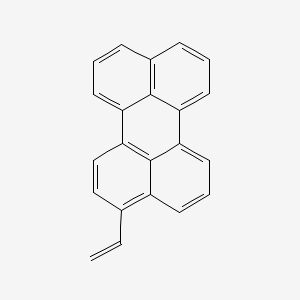

3-Ethenylperylene is a useful research compound. Its molecular formula is C22H14 and its molecular weight is 278.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Ethenylperylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethenylperylene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nuclear Magnetic Resonance Studies

1H and 13C NMR studies on 1-ethenylperylene, among other ethenyl-substituted compounds, have contributed to the understanding of proton and carbon resonances in these molecules. Advanced techniques such as 2D COSY, HETCOR, and NOE difference spectral methods were employed for resonance assignments (Katritzky et al., 1991).

Catalysis in Polymer Electrodes

Studies on conducting polymers like poly-3-methylthiophene (P3MT) have explored their potential in battery/fuel cell research and electroanalysis. This research is part of a broader effort to understand the applications of such polymers in various electrochemical settings, including electrodes deposited on metals (Mark et al., 2000).

Dye-Sensitized Solar Cells

Research has been conducted on dye-sensitized nanocrystalline TiO2 solar cells using perylene derivative dyes, showcasing how these dyes strongly adsorb to the surface of TiO2 and effectively inject electrons into the conduction band upon light absorption. This research provides insight into the role of such compounds in enhancing solar cell efficiency (Zafer et al., 2005).

Optical Molecular Switches

The synthesis of dithienylcyclopentene optical molecular switches shows promise for light-induced switching processes. These studies are significant for understanding the potential of such compounds in the creation of photo-responsive materials (Lucas et al., 2003).

Environmental Tobacco Smoke Analysis

3-Ethenylperylene has been investigated as a potential tracer for determining the contribution of environmental tobacco smoke (ETS) to indoor volatile organic compound concentrations. This research highlights its utility in environmental monitoring and analysis of indoor air quality (Hodgson et al., 2008).

Conductivity Studies in Polymers

Electrochemical studies on polymers like poly(3-methylthiophene) and their comparison with other polythiophene derivatives provide insights into the electrical properties and potential applications of these materials in electronic devices (Sato et al., 1986).

Polymer Functionality

Research into polyethene with 3-thienyl functionalities indicates the potential for grafting poly(3-hexylthiophene) onto polyethene surfaces, which can be pivotal in creating new types of polymer-based materials (Zhang & Hessen, 2002).

properties

IUPAC Name |

3-ethenylperylene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14/c1-2-14-12-13-20-18-10-4-7-15-6-3-9-17(21(15)18)19-11-5-8-16(14)22(19)20/h2-13H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFOXBHEAXKOKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC5=C4C3=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397015 | |

| Record name | 3-ethenylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethenylperylene | |

CAS RN |

77003-70-4 | |

| Record name | 3-ethenylperylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopentyl(methyl)azaniumyl]acetate](/img/structure/B7826971.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methylamine hydrochloride](/img/structure/B7826998.png)